Philanthotoxin 343
Description
Structure
2D Structure
Properties
CAS No. |
115976-93-7 |
|---|---|
Molecular Formula |
C23H41N5O3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
InChI Key |
DTWANULJDRVTFI-NRFANRHFSA-N |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Synonyms |
philanthotoxin 343 philanthotoxin-343 PHTX 343 PHTX-343 |
Origin of Product |
United States |
Mechanisms of Action on Ligand Gated Ion Channels
General Principles of Ion Channel Modulation
The interaction of PhTX-343 with ion channels is governed by several key principles, including reversible, use-dependent, and voltage-dependent antagonism.
Philanthotoxins are known to act as reversible inhibitors of ionotropic glutamate (B1630785) receptors. This characteristic suggests that the toxin can dissociate from the receptor, allowing the channel to return to its functional state.
The inhibitory action of PhTX-343 is strongly dependent on the activation state of the ion channel. This phenomenon, known as use-dependency or activation-dependency, signifies that the receptor must be activated by an agonist for the toxin to exert its blocking effect. mdpi.comnih.gov Studies on locust nAChRs have demonstrated that the potency of PhTX-343 is significantly greater on activated receptors. For instance, the IC50 value determined after one second of nAChR activation was approximately 50-fold lower than that for the peak current, indicating that the channel must be open for the toxin to bind effectively. mdpi.com This requirement for channel opening is a hallmark of open-channel blockers. mdpi.comresearchgate.net
A defining characteristic of PhTX-343's mechanism is its strong voltage-dependence. nih.govresearchgate.net The inhibition of ion channels by PhTX-343 is significantly augmented at more negative membrane potentials. nih.govnih.gov Conversely, depolarization of the membrane can relieve the channel block. nih.gov This property is attributed to the interaction of the positively charged polyamine tail of the toxin with the electric field across the membrane as it enters and binds within the ion channel pore. nih.gov This voltage-dependent block has been observed across various nAChR subtypes, with the notable exception of the α7 subtype, which shows weak to no voltage dependency. researchgate.netnih.gov The degree of voltage dependence suggests that the binding site for PhTX-343 is located deep within the channel's transmembrane pore. mdpi.comicm.edu.plnih.gov
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
PhTX-343 exhibits a potent and subtype-selective inhibition of nAChRs, primarily through a well-defined open-channel blocking mechanism.
The predominant mode of action for PhTX-343 at nAChRs is as an open-channel blocker. researchgate.netnih.govdntb.gov.ua This mechanism requires the receptor to be in its open, ion-conducting state, triggered by the binding of an agonist like acetylcholine (ACh), before the toxin can enter the channel pore and physically occlude it. mdpi.comnih.gov The structure of PhTX-343, featuring a bulky hydrophobic head and a flexible, positively charged polyamine tail, is crucial to this action. It is proposed that the polyamine tail penetrates deep into the hydrophilic environment of the open pore, while the larger head group anchors the molecule at a more hydrophobic region near the channel's entrance. nih.govicm.edu.pl This physical blockage prevents the flow of ions, thereby inhibiting the receptor's function.
The potency of PhTX-343 varies significantly depending on the subunit composition of the nAChR. Receptors containing β4 subunits are generally more sensitive to the toxin than those with β2 subunits. nih.gov For example, α3β4 nAChRs are the most sensitive to PhTX-343, with significantly higher potency observed compared to α4β4, α4β2, α3β2, α7, and muscle-type α1β1γδ receptors. researchgate.netnih.gov
Table 1: Inhibitory Potency (IC50) of PhTX-343 on Various nAChR Subtypes
| nAChR Subtype | IC50 at -80 mV (nM) | Relative Sensitivity (Compared to α3β4) |
| α3β4 | 12 | 1x |
| α4β4 | 60 | 5x less sensitive |
| α4β2 | 312 | 26x less sensitive |
| α3β2 | 1368 | 114x less sensitive |
| α7 | 5064 | 422x less sensitive |
| α1β1γδ | 11904 | 992x less sensitive |
| Data sourced from studies on nAChRs expressed in Xenopus oocytes. researchgate.netnih.gov |
Kinetic investigations provide further insight into the molecular interactions between PhTX-343 and nAChRs. Studies using laser-pulse photolysis have revealed that increasing concentrations of PhTX-343 lead to a decrease in the rate constant for nAChR channel opening, while having no significant effect on the rate constant for channel closing. acs.org This suggests that the primary inhibitory effect is on the channel's ability to open, which is consistent with a model where the toxin binds preferentially to the closed-channel form of the receptor, thereby stabilizing it. acs.orgacs.org
Table 2: Effect of PhTX-343 on nAChR Single-Channel Kinetics
| Condition | Mean Open Time (ms) | Mean Closed Time (ms) |
| 1 µM Acetylcholine (Control) | 4.42 ± 0.44 | 200 ± 45 |
| 1 µM Acetylcholine + 10 µM PhTX-343 | 1.58 ± 0.10 | 252 (1.26-fold increase) |
| Data from single-channel studies on human muscle nAChRs. nih.gov |
Interaction with Ionotropic Glutamate Receptors (iGluRs)
Philanthotoxin-343 is a well-established non-competitive antagonist of all three major subtypes of ionotropic glutamate receptors: AMPA, kainate, and NMDA receptors. wikipedia.orgnih.gov Its inhibitory action on these receptors is a key aspect of its pharmacological profile.
PhTX-343 demonstrates potent, voltage-dependent inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.net The sensitivity of AMPA receptors to PhTX-343 is critically dependent on their subunit composition. Specifically, receptors that lack the edited GluA2 subunit are highly sensitive to the toxin, while those containing the GluA2 subunit are largely insensitive. nih.govwikipedia.org This selectivity is attributed to a single amino acid difference (the Q/R site) in the channel pore, which governs calcium permeability and sensitivity to polyamine block. nih.gov
Similar to its action on AMPA receptors, PhTX-343 also inhibits kainate receptors. wikipedia.org This inhibition contributes to its broad-spectrum activity against iGluRs. The blockade of kainate receptors, which are involved in both pre- and postsynaptic neurotransmission, further underscores the compound's significant impact on excitatory signaling in the central nervous system. nih.gov
Philanthotoxin-343 acts as a potent, non-competitive, and voltage-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netnih.govfrontiersin.org This inhibition is use-dependent, indicating that the toxin binds to the open state of the NMDA receptor channel. researchgate.net By blocking the NMDA receptor, PhTX-343 can reduce the influx of calcium ions, a key event in excitotoxic cell death. nih.gov This mechanism is the basis for the observed neuroprotective effects of PhTX-343 in models of NMDA-induced excitotoxicity. nih.govnih.govresearchgate.net The IC₅₀ value for PhTX-343 inhibition of NMDA receptors has been measured at 2.01 µM (at -80 mV). researchgate.net
Data Tables
Table 1: Inhibitory Activity of Philanthotoxin-343 on Nicotinic Acetylcholine Receptor (nAChR) Subtypes
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of PhTX-343 for various nAChR subunit combinations, highlighting its subtype selectivity. Data was recorded at a holding potential of -80 mV.
| nAChR Subtype | IC₅₀ (nM) | Relative Sensitivity (Compared to α3β4) |
| α3β4 | 12 | 1 |
| α4β4 | 60 | 5x less sensitive |
| α4β2 | 312 | 26x less sensitive |
| α3β2 | 1368 | 114x less sensitive |
| α7 | 5064 | 422x less sensitive |
| α1β1γδ (muscle) | 11904 | 992x less sensitive |
| Data sourced from Kachel et al., 2016. nih.gov |
Table 2: Inhibitory Activity of Philanthotoxin-343 on Ionotropic Glutamate Receptor (iGluR) Subtypes
This table shows the half-maximal inhibitory concentration (IC₅₀) values of PhTX-343 for AMPA and NMDA receptors at a holding potential of -80 mV.
| iGluR Subtype | IC₅₀ (µM) |
| AMPA Receptor | 0.46 |
| NMDA Receptor | 2.01 |
| Data sourced from Poulsen et al., 2014. researchgate.net |
Inhibition of NMDA Receptors
Transient Facilitation followed by Inhibition
Philanthotoxin (B172612) 343 (PhTX-343) exhibits a complex, concentration-dependent mechanism of action at certain ligand-gated ion channels, characterized by a biphasic effect of initial potentiation at low concentrations followed by inhibition at higher concentrations. This dual action has been observed at nicotinic acetylcholine receptors (nAChRs) in the locust (Schistocerca gregaria) mushroom body.
In electrophysiological studies on locust neurons, the application of PhTX-343 at concentrations equal to or less than 100 nM resulted in a significant potentiation of the whole-cell current activated by the agonist acetylcholine. However, as the concentration of PhTX-343 was increased to 1 µM and higher, its effect transitioned from potentiation to inhibition of the acetylcholine-induced currents. This biphasic response was observed in a subset of the cells studied, suggesting it may be dependent on specific nAChR subtypes present in the locust nervous system.
| PhTX-343 Concentration | Observed Effect on Locust nAChRs |
| ≤ 100 nM | Potentiation (Facilitation) of current |
| ≥ 1 µM | Inhibition of current |
Postsynaptic Site of Action
The primary site of action for Philanthotoxin 343 is the postsynaptic membrane, where it directly interacts with ligand-gated ion channels. Research confirms that PhTX-343 functions as a non-competitive antagonist at postsynaptic ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs).
Studies conducted at the Drosophila neuromuscular junction provide direct evidence for a postsynaptic mechanism. Application of PhTX-343 leads to a decrease in the amplitude of miniature excitatory postsynaptic potentials (mEPSPs), which reflects a blockade of postsynaptic glutamate receptors. In response to this postsynaptic inhibition, a homeostatic compensatory mechanism is triggered, leading to an increase in presynaptic neurotransmitter release (quantal content). This compensatory presynaptic response demonstrates that the toxin's primary effect is on the postsynaptic receptors, which then signals retrogradely to modulate presynaptic function, rather than PhTX-343 acting directly on a presynaptic target.
Agonist-Dependent Binding and Recovery Dynamics at iGluRs
The inhibitory action of PhTX-343 at ionotropic glutamate receptors (iGluRs) is fundamentally dependent on the conformational state of the receptor, specifically requiring agonist binding and channel activation. This mechanism is known as use-dependent or open-channel block.
Agonist-Dependent Binding: Both the onset of and recovery from block by PhTX-343 are dependent on the presence of an agonist. The toxin cannot effectively bind to or unbind from the receptor when the channel is in its closed state. The channel must first be opened by an agonist, such as glutamate or a specific agonist like domoic acid, which allows the PhTX-343 molecule to enter the ion pore and bind to its blocking site. This is a hallmark of open-channel blockers, where the inhibitory action is contingent upon receptor activity. Furthermore, once the toxin is bound within the pore, the closure of the channel can physically "trap" the PhTX-343 molecule, preventing its dissociation until the channel is opened again by an agonist.
Recovery Dynamics: The recovery from PhTX-343 block is a slow, voltage-dependent process that also requires the presence of an agonist to permit the toxin's exit from the channel. In studies on recombinant rat GluR6(Q) kainate receptors held at -60 mV, the recovery from block after toxin removal was slow and followed double-exponential kinetics. Full recovery from block at this voltage was projected to take longer than 8 minutes.
The rate of recovery is significantly influenced by membrane potential. Hyperpolarization of the membrane accelerates the recovery process. For instance, the rate of recovery from block increases six-fold when the membrane potential is shifted from -40 mV to -100 mV, suggesting that the electrical gradient facilitates the permeation or expulsion of the positively charged toxin from the channel pore.
| Parameter | Observation at Rat GluR6(Q) Receptors |
| Binding Requirement | Agonist must be present (Use-dependent) |
| Block Mechanism | Open-channel block with "trapping" upon channel closure |
| Recovery Requirement | Agonist must be present |
| Recovery Kinetics (at -60 mV) | Double-exponential (τ1 = 6.5 s, τ2 = 85.0 s) |
| Voltage-Dependence of Recovery | 6-fold increase in recovery rate from -40 mV to -100 mV |
Receptor Subtype Selectivity and Species Specific Effects
Differential Affinity for Nicotinic Acetylcholine (B1216132) Receptor Subtypes
PhTX-343 is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), but its affinity varies dramatically depending on the subunit composition of the receptor. This differential affinity is evident when comparing its effects on neuronal versus muscle-type nAChRs, among various mammalian neuronal subtypes, and between vertebrate and invertebrate receptors.
Research has clearly established that PhTX-343 exhibits a strong preference for neuronal nAChRs over the muscle-type. researchgate.net Studies comparing the inhibitory potency of PhTX-343 on different nAChR subunit combinations revealed that the toxin is significantly more potent at neuronal receptors. For instance, the neuronal α3β4 nAChR subtype was found to be approximately 992 to 1000 times more sensitive to PhTX-343 than the embryonic muscle-type α1β1γδ receptor. nih.govresearchgate.netnih.gov This profound selectivity highlights the structural differences between these receptor classes and the specific molecular interactions that govern the binding and blocking action of PhTX-343.
| Receptor Subtype | Receptor Type | IC₅₀ (Late Current, -80 mV) | Relative Sensitivity |
|---|---|---|---|
| α3β4 | Neuronal | 12 nM | ~992x more sensitive than muscle-type |
| α1β1γδ | Embryonic Muscle | 11.9 µM (11900 nM) | Baseline |
Within the family of mammalian neuronal nAChRs, PhTX-343 demonstrates a clear hierarchy of potency that is strongly dependent on subunit composition. The inhibition of nAChRs by PhTX-343 appears to be most influenced by the type of β-subunit present, with receptors containing the β4 subunit being the most susceptible to the toxin. nih.gov The rank order of sensitivity for PhTX-343 among the tested subtypes is: α3β4 > α4β4 > α4β2 > α3β2 > α7 > α1β1γδ. nih.govnih.gov The α3β4 subtype is the most sensitive, with an IC₅₀ value of 12 nM. nih.govnih.gov In comparison, the α4β2 subtype, a common nAChR in the brain, is 26 times less sensitive. nih.govnih.gov The potency of PhTX-343 on α3β4 nAChRs is 137-fold higher than on α3β2 nAChRs, further emphasizing the critical role of the β4 subunit in determining the toxin's affinity. nih.gov The inhibition by PhTX-343 is also strongly voltage-dependent for most subunit combinations, which is characteristic of an open-channel blocking mechanism. nih.govnih.gov
| nAChR Subunit Combination | IC₅₀ (Late Current, -80 mV) | Fold less sensitive than α3β4 |
|---|---|---|
| α3β4 | 12 nM | 1 |
| α4β4 | 60 nM | 5 |
| α4β2 | 310 nM | 26 |
| α3β2 | 1.64 µM (1640 nM) | 114 |
| α7 | 5.06 µM (5060 nM) | 422 |
| α1β1γδ (muscle-type) | 11.9 µM (11900 nM) | 992 |
In invertebrates, PhTX-343 also acts as a potent antagonist of nAChRs, consistent with the toxin's natural function in paralyzing insect prey. nih.gov Studies on nAChRs isolated from the mushroom body of the locust, Schistocerca gregaria, show that PhTX-343 antagonizes these receptors in a use-dependent fashion, which suggests it functions as an open-channel blocker. mdpi.comnih.gov The half-maximal inhibitory concentration (IC₅₀) for PhTX-343 at these locust nAChRs was determined to be 0.80 μM at a holding potential of -75 mV. mdpi.comnih.gov
Interestingly, the interaction of PhTX-343 with locust nAChRs is complex, revealing the presence of at least two pharmacologically distinct receptor populations. mdpi.comnih.gov In one group of cells, all concentrations of PhTX-343 inhibit the response to acetylcholine. mdpi.comnih.gov However, in a second group, a dual effect is observed: low concentrations of the toxin (≤100 nM) cause a significant potentiation of the acetylcholine-induced current, while higher concentrations (≥ 1 μM) lead to inhibition. mdpi.comnih.gov
Variability in Ionotropic Glutamate (B1630785) Receptor Interactions
Philanthotoxins are known to inhibit excitatory ionotropic glutamate receptors (iGluRs), a key factor in their paralytic effect. wikipedia.org However, the specific actions and potency of the synthetic analogue PhTX-343 can differ between iGluR subtypes and across species.
The philanthotoxin (B172612) family of compounds are generally characterized as non-selective, reversible inhibitors of AMPA, Kainate, and NMDA receptors. wikipedia.org They are thought to act by binding within the ion channel, with the polyamine tail interacting with the channel pore and the aromatic head anchoring the molecule at the entrance. wikipedia.org PhTX-343, specifically, has been shown to be a potent, non-competitive antagonist of the NMDA receptor. frontiersin.org Its ability to block NMDA receptors is believed to underlie its neuroprotective effects against excitotoxicity in vertebrate models. frontiersin.orgplos.org PhTX-343 also antagonizes calcium-permeable AMPA receptors. nih.gov While the toxin acts on all three major iGluR subtypes, its relative potency can be influenced by experimental conditions and the specific subunit composition of the receptors being studied.
PhTX-343 and its analogues are active at iGluRs in both vertebrates and invertebrates. The natural toxin PhTX-433, from which PhTX-343 is derived, inhibits the quisqualate-sensitive glutamate receptor (qGluR), an AMPA-type receptor, in locust leg muscle. wikipedia.org However, modifications to the philanthotoxin structure can alter its selectivity profile between receptor types. Studies using analogues of PhTX-343 have shown that while these compounds are potent at mammalian muscle-type nAChRs, they are much less potent at the locust muscle qGluR. nih.gov This suggests that the structural requirements for potent antagonism differ significantly between vertebrate nAChRs and invertebrate iGluRs, allowing for the development of analogues with greater receptor selectivity. nih.gov
Factors Influencing Receptor Selectivity
The inhibitory potency and selectivity of Philanthotoxin-343 (PhTX-343) and its analogues are not uniform across all receptor types. Two primary factors dictate their effects: the specific chemical structure of the philanthotoxin analogue and the subunit composition of the target receptor. These factors are intricately linked, with subtle changes in either the toxin or the receptor leading to significant differences in blocking efficacy.
Structural Differences Between Philanthotoxin Analogues (e.g., PhTX-343 vs. PhTX-12)
The development of synthetic philanthotoxin analogues has been crucial for dissecting the structure-activity relationships of these compounds and for improving selectivity for specific receptor subtypes. wikipedia.org PhTX-343 is a synthetic analogue of the naturally occurring PhTX-433. nih.gov A key comparator analogue, PhTX-12, was developed to understand the role of the polyamine tail in receptor interaction. nih.gov
The structural difference between PhTX-343 and PhTX-12 lies in the polyamine moiety. In PhTX-12, the two secondary amine functionalities present in the thermospermine (B1218049) tail of PhTX-343 are replaced with methylene (B1212753) groups. nih.gov This seemingly minor alteration—removing two potential sites for hydrogen bonding and positive charge—results in markedly different pharmacological profiles and modes of action at nicotinic acetylcholine receptors (nAChRs). nih.govmdpi.com
PhTX-343 typically acts as a potent, non-competitive, and strongly voltage-dependent open-channel blocker of nAChRs. nih.govresearchgate.net Its inhibitory action is most pronounced at negative membrane potentials, which drives the positively charged molecule into the receptor pore. nih.gov In contrast, PhTX-12 demonstrates antagonism that is only weakly voltage-dependent. nih.govresearchgate.net Studies on human muscle nAChRs revealed that PhTX-343 primarily reduces the mean open time of the channel, consistent with a classic open-channel block mechanism. nih.gov PhTX-12, however, significantly increases the mean closed time, a finding suggestive of an enhanced desensitization of the receptor or a different binding site near the extracellular entrance of the pore. nih.gov
This structural change also shifts receptor selectivity. While PhTX-343 shows strong selectivity for certain neuronal nAChR subtypes over the muscle type, PhTX-12 unexpectedly exhibits increased potency at muscle-type nAChRs. nih.govnih.gov For instance, one study noted a 22-fold greater selectivity of PhTX-12 over PhTX-343 for embryonic muscle-type nAChRs. researchgate.net Conversely, PhTX-12 is virtually inactive at insect muscle glutamate receptors and shows reduced potency at AMPA receptors, making it a more selective nAChR inhibitor compared to PhTX-343. researchgate.netsigmaaldrich.com
| Attribute | PhTX-343 | PhTX-12 |
| Structural Feature | Contains a thermospermine polyamine tail with secondary amines. | Secondary amines in the polyamine tail are replaced by methylene groups. |
| Mode of Action | Predominantly a voltage-dependent open-channel blocker. nih.govresearchgate.net | Weakly voltage-dependent; enhances receptor desensitization. nih.govnih.gov |
| Effect on Channel | Reduces mean open time. nih.gov | Increases mean closed time. nih.gov |
| nAChR Selectivity | Strong selectivity for specific neuronal subtypes (e.g., α3β4). researchgate.netnih.gov | Increased potency at muscle-type nAChRs. nih.gov |
Role of Receptor Subunit Composition in Toxin Block
The subunit composition of ligand-gated ion channels is a critical determinant of their sensitivity to philanthotoxins. wikipedia.org This is evident in the toxin's interaction with both ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs).
Ionotropic Glutamate Receptors (iGluRs): The efficacy of philanthotoxins against AMPA-type glutamate receptors is heavily influenced by the presence of the GluA2 subunit. wikipedia.org AMPA receptors that lack the GluA2 subunit are highly sensitive to block by philanthotoxins. nih.gov Receptors containing the GluA2 subunit, however, are predominantly insensitive. wikipedia.org This profound difference in sensitivity is attributed to a single amino acid difference at the "Q/R site" within the channel pore, which is subject to RNA editing. nih.gov This site acts as a selectivity filter and governs calcium permeability, and the presence of an arginine (R) in the edited GluA2 subunit, as opposed to a glutamine (Q), drastically reduces the blocking efficacy of the toxin. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs): PhTX-343 demonstrates a remarkable degree of subtype selectivity among nAChRs, a property dictated entirely by the specific combination of α and β subunits that form the receptor. researchgate.netnih.gov Studies using nAChRs expressed in Xenopus oocytes have quantified this selectivity. The ganglionic α3β4 nAChR subtype is the most sensitive to PhTX-343, with an IC₅₀ value in the low nanomolar range (12 nM at -80 mV). nih.govresearchgate.netnih.gov
In stark contrast, other neuronal and muscle nAChR subtypes are significantly less sensitive. The sensitivity decreases in the order: α3β4 > α4β4 > α4β2 > α3β2 > α7 > α1β1γδ (embryonic muscle type). researchgate.netnih.gov The muscle-type nAChR is approximately 992 times less sensitive to PhTX-343 than the α3β4 subtype, highlighting the toxin's strong preference for neuronal receptors. researchgate.netnih.gov This high degree of selectivity makes PhTX-343 a valuable pharmacological tool for differentiating between nAChR subtypes. researchgate.net
The table below summarizes the inhibitory potency (IC₅₀) of PhTX-343 and PhTX-12 on various nAChR subunit combinations, illustrating the influence of both toxin structure and receptor composition.
| Receptor Subtype | PhTX-343 IC₅₀ (at -80 mV) | PhTX-12 IC₅₀ (at -80 mV) | Relative Sensitivity (PhTX-343) |
| α3β4 | 12 nM | 100 nM | 1 (Most Sensitive) |
| α4β4 | ~60 nM | 300 nM | 5x less sensitive |
| α4β2 | ~312 nM | 300 nM | 26x less sensitive |
| α3β2 | ~1.37 µM | 2.6 µM | 114x less sensitive |
| α7 | ~5.06 µM | 4.9 µM | 422x less sensitive |
| α1β1γδ (muscle) | ~11.9 µM | 100 nM | 992x less sensitive |
Data compiled from studies on nAChRs expressed in Xenopus oocytes. nih.govresearchgate.netnih.gov
Structure Activity Relationships Sar of Philanthotoxin 343 Analogues
General Principles of Moiety Contribution to Potency and Selectivity
The biological activity of Philanthotoxin-343 is a composite of the contributions from its distinct molecular regions: the aromatic headgroup, the acyl chain, and the polyamine moiety. Each of these components plays a crucial role in the molecule's interaction with the ion channel pore of nicotinic acetylcholine (B1216132) receptors, and modifications to any of these regions can significantly alter both the potency and the selectivity of the analogue.
Modifications of the Aromatic Headgroup Region
Alterations to the aromatic headgroup of PhTX-343 have proven to be a fruitful strategy for modulating its activity at nAChRs. These modifications primarily influence the hydrophobic interactions between the toxin and the receptor.
Impact of Headgroup Hydrophobicity on nAChR Potency
A certain degree of hydrophobicity in the headgroup region is essential for high-potency antagonism of nAChRs. nih.gov Studies have shown that analogues with both a saturated ring and an aromatic moiety in the hydrophobic headgroup exhibit exceptional potency and selectivity for ganglionic (α3β4) nAChRs over brain (α4β2) nAChRs. nih.gov This suggests that the size, shape, and lipophilicity of this region are key determinants for effective interaction with the receptor. Increasing the hydrophobicity of the headgroup can enhance the affinity of the analogue for the hydrophobic domains of the nAChR pore, thereby increasing its blocking efficacy.
Influence of Cyclohexylalanine Substitution (e.g., Cha-PhTX-343)
A significant finding in the SAR of PhTX-343 is the effect of replacing the tyrosine residue in the headgroup with cyclohexylalanine (Cha). This substitution, which results in the analogue Cha-PhTX-343, removes the aromaticity of the side chain while increasing its hydrophobicity and steric bulk. This modification leads to a notable increase in potency at locust nAChRs. For instance, Cha-PhTX-343 was found to be more potent than PhTX-343, with an IC50 value of 0.44 µM at -75 mV compared to 0.80 µM for the parent compound. nih.gov This enhancement in potency underscores the importance of the hydrophobic character of the headgroup in the interaction with the nAChR.
Alterations in the Polyamine Moiety
The polyamine tail of PhTX-343 is critical for its function as a channel blocker, with its positively charged amine groups interacting with the ion pore. Modifications to this region have profound effects on the toxin's activity.
Role of Secondary Amine Functionalities (e.g., PhTX-12 Analogue)
A key modification in the polyamine moiety is the replacement of the secondary amine functionalities with methylene (B1212753) groups. The resulting analogue, PhTX-12, where both secondary amines of PhTX-343 are substituted, exhibits a striking increase in potency at certain nAChR subtypes. For example, at human muscle-type nAChRs, PhTX-12 is significantly more potent than PhTX-343. researchgate.net Specifically, at TE671 cell nAChRs, PhTX-12 displayed an IC50 of 0.93 µM at -100 mV, whereas PhTX-343 had an IC50 of 16.6 µM under the same conditions. researchgate.netnih.gov This suggests that the presence of the secondary amines in PhTX-343 may hinder effective inhibition at these particular receptors. researchgate.net
Interestingly, this potency enhancement is not universal across all nAChR subtypes. In locust nAChRs, while PhTX-12 was still more potent than PhTX-343 (IC50 of 0.13 µM versus 0.80 µM), the most potent analogue was Cha-PhTX-12, which combines the cyclohexylalanine substitution in the headgroup with the removal of the secondary amines in the tail, resulting in an IC50 of 1.71 nM. nih.gov These findings indicate that the secondary amine functionalities play a complex role in determining both the potency and the subtype selectivity of philanthotoxin (B172612) analogues. Their removal can lead to enhanced activity at some nAChR subtypes while potentially reducing it at others, making PhTX-12 a more selective nAChR inhibitor. researchgate.netnih.gov
| Compound | Receptor Subtype | IC50 (µM) | Voltage (mV) | Reference |
| PhTX-343 | Locust nAChR | 0.80 | -75 | nih.gov |
| Cha-PhTX-343 | Locust nAChR | 0.44 | -75 | nih.gov |
| PhTX-12 | Locust nAChR | 0.13 | -75 | nih.gov |
| Cha-PhTX-12 | Locust nAChR | 0.00171 | -75 | nih.gov |
| PhTX-343 | TE671 cell nAChR | 16.6 | -100 | researchgate.netnih.gov |
| PhTX-12 | TE671 cell nAChR | 0.93 | -100 | researchgate.netnih.gov |
| PhTX-343 | α3β4 nAChR | 0.0077 | -100 | nih.gov |
| PhTX-343 | α4β2 nAChR | 0.080 | -100 | nih.gov |
Impact of Polyamine Chain Length and Architecture
Research has demonstrated that truncating the polyamine chain of PhTX-343 generally leads to a decrease in potency at nAChRs. nih.gov This suggests that a certain minimum length is required for effective interaction with the receptor's ion channel. The polyamine tail is thought to enter and block the open channel, and a shorter chain may not be able to reach and effectively occlude the pore.
Conversely, alterations to the architecture of the polyamine chain, specifically the replacement of the secondary amino groups, have yielded insightful results. In one key study, an analogue where both secondary amines of PhTX-343 were replaced by methylene groups, named PhTX-(12), was found to be significantly more potent at muscle nAChRs, with an IC50 value of 0.93 µM compared to 16.6 µM for PhTX-343 at -100 mV. nih.gov Another study reported that PhTX-(12) was approximately 50-fold more potent than PhTX-343 at antagonizing mammalian muscle-type nAChRs. nih.gov This enhancement in potency upon removal of the internal basic sites indicates that the presence of multiple positive charges is not a strict requirement for nAChR antagonism and that hydrophobicity within the polyamine moiety can be advantageous. nih.govmdpi.com
However, this trend is not universal across all receptor types. For instance, while PhTX-(12) is a potent nAChR inhibitor, it is significantly less potent at AMPARs and locust muscle glutamate (B1630785) receptors (qGluR). nih.govnih.gov This highlights how modifications to the polyamine chain can be exploited to achieve receptor selectivity. An analogue with a shortened polyamine chain, PhTX-83, was found to be more potent at AMPARs than the parent compound. nih.gov
The following table summarizes the impact of polyamine chain modifications on the inhibitory activity of PhTX-343 analogues at different receptors.
| Analogue | Modification to Polyamine Chain | Receptor Type | IC50 (µM) | Relative Potency to PhTX-343 |
|---|---|---|---|---|
| PhTX-343 | N/A (Spermine moiety) | Muscle nAChR | 16.6 | Reference |
| PhTX-(12) | Both secondary amines replaced by methylenes | Muscle nAChR | 0.93 | ~18-fold more potent |
| PhTX-343 | N/A (Spermine moiety) | Locust nAChR | 0.80 | Reference |
| PhTX-(12) | Both secondary amines replaced by methylenes | Locust nAChR | 0.13 | ~6-fold more potent |
| PhTX-343 | N/A (Spermine moiety) | NMDAR | 2.01 | Reference |
| PhTX-343 | N/A (Spermine moiety) | AMPAR | 0.46 | Reference |
| PhTX-83 | Truncated polyamine chain | AMPAR | 0.032 | ~14-fold more potent |
| PhTX-(12) | Both secondary amines replaced by methylenes | AMPAR | >300 | Significantly less potent |
Significance of Charge Distribution within the Polyamine Chain
The polyamine tail of PhTX-343 contains four nitrogen atoms that are protonated at physiological pH, resulting in a net positive charge. This charge is not uniformly distributed and plays a crucial role in the voltage-dependent block of ion channels, a characteristic feature of philanthotoxin antagonism. The positively charged polyamine is drawn into the negatively charged environment of the open ion channel by the membrane potential.
The removal of internal charges appears to alter the mechanism of inhibition. PhTX-343, with its fully charged spermine (B22157) moiety, acts predominantly as a deep, voltage-dependent open-channel blocker. mdpi.comnih.gov In contrast, PhTX-(12) inhibits nAChRs in a manner that is only weakly voltage-dependent, suggesting a shallower binding site near the extracellular entrance of the pore. mdpi.comnih.gov This indicates that the distribution of charges influences how deeply the analogue penetrates the ion channel.
For glutamate receptors, the role of charge appears to be different. The potency of PhTX-343 analogues at NMDARs is more sensitive to reductions in positive charge compared to nAChRs. PhTX-343 itself is the most potent inhibitor of NMDARs among a series of analogues with reduced charge or length. nih.gov Similarly, at AMPARs, the removal of both secondary amines to create PhTX-(12) results in a dramatic loss of activity. nih.gov This implies that the multiple positive charges of the spermine moiety are more critical for the antagonism of ionotropic glutamate receptors than for nAChRs.
The following table illustrates how modifications affecting charge distribution impact the inhibitory potency of PhTX-343 analogues.
| Analogue | Modification (relative to PhTX-343) | Number of Charges | Receptor Type | Effect on Potency |
|---|---|---|---|---|
| PhTX-343 | None | +4 | Muscle nAChR | Reference |
| PhTX-(12) | Replacement of 2 secondary amines with methylenes | +2 | Muscle nAChR | Increased nih.govnih.gov |
| PhTX-343 | None | +4 | NMDAR | Most potent in series nih.gov |
| Analogues with reduced charge | Amine-to-methylene/ether substitutions | +2 or +3 | NMDAR | Decreased nih.gov |
| PhTX-343 | None | +4 | AMPAR | Reference |
| PhTX-(12) | Replacement of 2 secondary amines with methylenes | +2 | AMPAR | Dramatically decreased nih.gov |
Comprehensive Combinatorial Library Approaches to SAR
To more broadly and efficiently explore the SAR of philanthotoxins, researchers have employed combinatorial chemistry and parallel synthesis techniques. These approaches allow for the rapid generation of large libraries of analogues by systematically varying different structural components of the molecule. This has been particularly fruitful in optimizing the potency and selectivity of PhTX-343.
Systematic Modification Strategies for Enhanced Antagonism
Combinatorial strategies have focused on modifying three main regions of the philanthotoxin molecule: the aromatic headgroup (tyrosine), the acyl linker (butyrate), and the polyamine tail (spermine). By creating libraries with diverse substituents at these positions, it has been possible to identify combinations that lead to significantly enhanced antagonism.
One successful strategy has been the modification of the N-acyl group. A study that synthesized a library of 18 compounds with variations in the N-acyl group and the polyamine tail found that increasing the steric bulk of the N-acyl group enhanced potency at non-NMDA glutamate receptors. For example, replacing the N-butanoyl group of PhTX-343 with a phenylacetyl group resulted in an analogue with an IC50 of 15 nM at these receptors. researchgate.net Another study focusing on NMDARs found that an analogue containing an N-(1-naphtyl)acetyl group had an IC50 value of just 47 nM. acs.org
Simultaneous modification of both the headgroup and the polyamine tail has also yielded highly potent antagonists. For instance, replacing the tyrosine moiety of PhTX-343 with cyclohexylalanine (Cha) to create Cha-PhTX-343 resulted in a more potent analogue at locust nAChRs. mdpi.comnih.gov Combining this modification with the replacement of the secondary amines in the polyamine tail (as in PhTX-12) led to the creation of Cha-PhTX-12. This dual-modified analogue was exceptionally potent, with an IC50 of 1.71 nM, representing a significant increase in potency over PhTX-343 (IC50 = 0.80 µM). mdpi.comnih.gov
The following table summarizes the results of systematic modifications on the potency of PhTX-343 analogues at locust nAChRs.
| Analogue | Headgroup Modification | Polyamine Modification | IC50 at Locust nAChR (mV = -75) |
|---|---|---|---|
| PhTX-343 | Tyrosine | Spermine | 0.80 µM nih.gov |
| PhTX-(12) | Tyrosine | Dideaza-spermine | 0.13 µM nih.gov |
| Cha-PhTX-343 | Cyclohexylalanine | Spermine | 0.44 µM nih.gov |
| Cha-PhTX-12 | Cyclohexylalanine | Dideaza-spermine | 1.71 nM nih.gov |
Structure-Activity Profiles Across Different Receptor Types
A key outcome of the SAR studies on PhTX-343 has been the understanding that structural modifications can dramatically alter the selectivity profile of the toxin across different ionotropic receptors. The divergence in structural requirements for blocking different receptor channels allows for the design of analogues with high selectivity for a particular receptor subtype. nih.gov
As previously discussed, modifications to the polyamine chain are a powerful tool for tuning receptor selectivity. The dideaza analogue PhTX-(12) is a prime example, exhibiting high potency at nAChRs while being virtually inactive at AMPARs. nih.gov This makes PhTX-(12) a selective nAChR inhibitor. nih.govsigmaaldrich.com Conversely, the truncated analogue PhTX-83 shows increased potency and selectivity for AMPARs. nih.govsigmaaldrich.com
The nature of the aromatic headgroup and the acyl linker also plays a crucial role in determining the receptor-activity profile. Increasing the lipophilicity and steric bulk of these moieties tends to increase potency, but the optimal modifications vary between receptor types. nih.gov For instance, while a bulky N-acyl group like phenylacetyl enhances potency at non-NMDARs, it can decrease potency at nAChRs, particularly in analogues lacking the secondary amines like PhTX-12. researchgate.net
This differential SAR across receptor types underscores the distinct structural features of the binding sites within the ion channels of nAChRs, NMDARs, and AMPARs. By leveraging these differences, combinatorial synthesis has facilitated the development of highly selective antagonists. This is crucial for developing research tools to probe the function of specific receptors and holds potential for the development of therapeutics with improved target specificity.
The table below provides a comparative overview of the structure-activity profiles for key PhTX-343 analogues across major ionotropic receptor types.
| Analogue | Key Structural Feature | Muscle nAChR Activity | NMDAR Activity | AMPAR Activity | Selectivity Profile |
|---|---|---|---|---|---|
| PhTX-343 | Unmodified | Active nih.gov | Potent nih.gov | Active nih.gov | Broadly active |
| PhTX-(12) | Dideaza polyamine | Highly potent nih.gov | Less potent than PhTX-343 nih.gov | Very low potency nih.gov | Selective for nAChR sigmaaldrich.com |
| PhTX-83 | Truncated polyamine | Less potent than PhTX-343 nih.gov | Less potent than PhTX-343 nih.gov | Highly potent nih.gov | Selective for AMPAR sigmaaldrich.com |
| N-Phenylacetyl-PhTX-343 | Bulky N-acyl group | - | - | Highly potent researchgate.net | Potent at non-NMDARs |
| Cha-PhTX-12 | Modified headgroup and polyamine | Highly potent at locust nAChR mdpi.com | - | - | Highly potent at insect nAChR |
Synthetic Methodologies and Analogue Development
Historical Context of Philanthotoxin (B172612) 343 Synthesis
Philanthotoxin 433 (PhTX-433) was first isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. researchgate.net It is a polyamine toxin that acts as a non-competitive antagonist of several excitatory ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and ionotropic glutamate (B1630785) receptors (iGluRs). researchgate.netwikipedia.org Early research focused on purifying, characterizing, and synthesizing the natural toxin. researchgate.net
The synthetic analogue, PhTX-343, was subsequently developed. researchgate.netplos.org Its structure is very similar to PhTX-433, featuring a butyryl group, a tyrosyl moiety, and a polyamine tail, but with a slightly different arrangement of methylene (B1212753) groups in the spermine (B22157) portion. researchgate.netplos.org The designation "343" refers to the number of methylene units separating the amino groups in the polyamine chain. researchgate.netplos.org This analogue was shown to retain the potent pharmacological properties of the parent compound and its synthesis was more straightforward, making it a valuable tool for further investigation and the development of a diverse range of new analogues. columbia.eduresearchgate.net
Approaches to Philanthotoxin 343 and Analogues
The synthesis of PhTX-343 and its derivatives has been achieved through various chemical strategies, evolving from traditional solution-phase methods to more advanced solid-phase techniques that facilitate the rapid generation of compound libraries.
Solution-phase synthesis was the original method used for preparing peptides and related molecules, and it has been successfully applied to the synthesis of philanthotoxin analogues. mdpi.commdpi.comnih.gov This classical approach involves carrying out reactions in a homogeneous liquid phase, with purification of the intermediate products at each step. While often more time-consuming than solid-phase methods, solution-phase synthesis can be advantageous for complex structures or when large quantities of the final compound are required. nih.gov Novel analogues, such as Cha-PhTX-12, have been prepared using solution-phase protocols. mdpi.com An extended array of PhTX-343 analogues has been synthesized by various research groups using both solution and solid-phase methods to study their effects as antagonists of transmitter receptors. mdpi.com
The modular nature of philanthotoxins is highly amenable to solid-phase organic synthesis (SPOS), a technique that has revolutionized the discovery of new bioactive compounds. imperial.ac.ukresearchgate.net In this method, the growing molecule is attached to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing. This approach is particularly powerful when combined with parallel synthesis, where multiple, distinct compounds are synthesized simultaneously in separate reaction vessels.
This strategy was exploited to construct the first combinatorial library of philanthotoxin analogues. nih.gov Using an automated process, 18 different compounds were generated by systematically combining different building blocks:
Amino Acid Components: (S)-Tyrosine and (S)-3-hydroxyphenylalanine
Amine Components: Spermine, 1,12-dodecanediamine, and 4,9-dioxa-1,12-dodecanediamine
N-acyl Groups: Butanoyl, phenylacetyl, and cyclohexylacetyl nih.gov
This combinatorial approach allows for the rapid exploration of structure-activity relationships and the identification of analogues with enhanced potency or selectivity for specific receptor subtypes. nih.gov The enantiomerically pure forms of PhTX-343 and its analogue PhTX-12 have also been successfully prepared using solid-phase synthesis techniques, yielding pure enantiomers in 40-60% yields. nih.gov
A key strategy in developing PhTX-343 analogues has been the systematic modification of the amino acid headgroup and the polyamine tail. These changes can dramatically alter the compound's interaction with its target receptors.
Amino Acid Modifications: The tyrosine moiety of PhTX-343 has been a target for modification. For instance, substituting the tyrosine with cyclohexylalanine (Cha) to create Cha-PhTX-343 resulted in a modest increase in potency at locust nAChRs. mdpi.comnih.gov
Polyamine Modifications: The polyamine portion of PhTX-343 is crucial for its function as a channel blocker. Researchers have synthesized numerous analogues with altered polyamine chains to probe the importance of length and charge.
Amine-to-Methylene or Ether Substitution: Analogues where the secondary amino groups of PhTX-343 were systematically replaced by methylene or oxygen groups have been synthesized. nih.govnih.gov The dideaza analogue, PhTX-12, in which both secondary amines are replaced by methylenes, was found to be a significantly more potent nAChR antagonist than PhTX-343. nih.govnih.gov Conversely, PhTX-12 was much less potent at AMPA receptors, highlighting how polyamine modifications can confer receptor selectivity. nih.gov
Truncated Analogues: Shortening the polyamine chain generally results in less potent compounds. nih.gov
Combinatorial Variations: In the solid-phase library synthesis, various amines like spermine (used in PhTX-343), 1,12-dodecanediamine (used in PhTX-12), and 4,9-dioxa-1,12-dodecanediamine were incorporated, leading to analogues with distinct pharmacological profiles. nih.gov
The combination of modifications to both the amino acid and polyamine regions has yielded highly potent compounds. The analogue Cha-PhTX-12, which combines the cyclohexylalanine substitution with the PhTX-12 polyamine backbone, was found to be the most potent analogue at locust nAChRs in one study, with an IC₅₀ value in the nanomolar range. mdpi.comnih.gov
| Compound | Amino Acid Moiety | Polyamine Moiety | Receptor Target | IC₅₀ Value | Reference |
| PhTX-343 | Tyrosine | Spermine-like (3-4-3) | Locust nAChR | 0.80 µM | nih.gov |
| PhTX-12 | Tyrosine | 1,12-dodecanediamine | Locust nAChR | 0.13 µM | nih.gov |
| Cha-PhTX-343 | Cyclohexylalanine | Spermine-like (3-4-3) | Locust nAChR | 0.44 µM | nih.gov |
| Cha-PhTX-12 | Cyclohexylalanine | 1,12-dodecanediamine | Locust nAChR | 1.71 nM | nih.gov |
| PhTX-343 | Tyrosine | Spermine-like (3-4-3) | Human Muscle nAChR | 16.6 µM | nih.gov |
| PhTX-12 | Tyrosine | 1,12-dodecanediamine | Human Muscle nAChR | 0.93 µM | nih.gov |
| PhTX-343 | Tyrosine | Spermine-like (3-4-3) | Rat Brain AMPAR | 0.46 µM | nih.gov |
| PhTX-83 | Tyrosine | Modified Polyamine | Rat Brain AMPAR | 0.032 µM | nih.gov |
To further refine the pharmacological profile of PhTX-343, researchers have introduced additional chemical modifications. These include the addition of bulky or charged groups to enhance binding affinity and selectivity.
One notable example is the synthesis of analogues elongated with additional amino acids and modified on the aromatic ring. The synthesis of [¹²⁵I₂]philanthotoxin-343, [¹²⁵I₂]philanthotoxin-343-lysine, and [¹²⁵I₂]philanthotoxin-343-arginine created radiolabeled ligands for binding studies. acs.org The diiodination of the tyrosine ring was found to increase the relative activity of the toxin. columbia.edu Furthermore, elongating the polyamine chain with a lysine (B10760008) or arginine residue also enhanced activity, presumably by allowing for additional hydrogen bonding within the ion channel pore. columbia.edu These modifications demonstrate that fine-tuning the structure can lead to analogues with substantially improved properties. For example, some PhTX-343 analogues have been identified that inhibit certain nAChR subtypes with exceptional potency, showing IC₅₀ values as low as 0.16 nM. nih.gov
Development of Photoactivatable Analogues
To map the binding site and understand the molecular interactions between philanthotoxins and their target receptors, photoactivatable analogues have been developed. These molecules incorporate a photosensitive group that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues in the receptor's binding pocket.
A photolabile derivative of philanthotoxin was created by incorporating a photosensitive azido (B1232118) phenyl moiety into the structure. columbia.edu This photoaffinity labeling approach has been used to probe the interaction of philanthotoxins with nAChRs. Studies using a radiolabeled, photolabile PhTX analogue showed that it could crosslink to all five subunits of the nAChR, providing valuable information about the toxin's binding orientation within the receptor's ion channel. columbia.edu
Academic Research Applications and Potential Translational Implications
Philanthotoxin (B172612) 343 as a Research Tool in Ion Channel Pharmacology
The specific and potent action of PhTX-343 on ligand-gated ion channels has established it as a cornerstone in the field of ion channel pharmacology. Its distinct inhibitory mechanism allows researchers to dissect the complex biophysical and pharmacological properties of these crucial neuronal proteins.
PhTX-343 serves as a sophisticated tool for elucidating the structure-function relationship of nAChRs and iGluRs. By analyzing its binding and blocking characteristics, researchers can infer details about the architecture of the ion channel pore. The polyamine tail of philanthotoxins is thought to interact with negatively charged or polar amino acids within the cation-selective channel pore, while the aromatic head group anchors the molecule at the channel's entrance. wikipedia.org
Studies have demonstrated that the inhibitory potency and voltage dependency of PhTX-343 are highly dependent on the subunit composition of the receptor. For instance, α3β4 nAChRs are significantly more sensitive to PhTX-343 than other combinations such as α4β4, α4β2, α3β2, α7, and muscle-type nAChRs. researchgate.netresearchgate.net This selectivity allows for the pharmacological dissection of different receptor subtypes in native and recombinant systems. The voltage-dependent nature of the block by PhTX-343, where the inhibition is more pronounced at negative membrane potentials, provides further insight into its binding site within the channel's electric field. nih.govnih.gov It is suggested that the binding site is located deep within the channel pore. mdpi.comnih.gov
| nAChR Subtype | IC50 (nM at -80 mV) | Relative Sensitivity to α3β4 |
|---|---|---|
| α3β4 | 12 | 1 |
| α4β4 | 60 | 5 |
| α4β2 | 312 | 26 |
| α3β2 | 1368 | 114 |
| α7 | 5064 | 422 |
| α1β1γδ (muscle) | 11904 | 992 |
This table illustrates the differential sensitivity of various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes to Philanthotoxin-343, highlighting its strong selectivity. Data is based on studies of receptors expressed in Xenopus oocytes. researchgate.net
The effects of PhTX-343 on ion channels are primarily studied using a variety of sophisticated electrophysiological techniques that allow for precise measurement of ion flow across cell membranes.
Whole-Cell Patch-Clamp: This is a widely used technique to study the effects of PhTX-343 on native and expressed ion channels. nih.govnih.govresearchgate.netaxolbio.com In this method, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell. This enables the recording of macroscopic currents flowing through all the channels on the cell surface in response to neurotransmitter application, both in the absence and presence of PhTX-343. For example, whole-cell voltage-clamp recordings in rat pheochromocytoma (PC12) cells have been used to characterize the potent and voltage-dependent block of neuronal nAChRs by PhTX-343. nih.govnih.gov Similarly, this technique has been employed to investigate the antagonism of human muscle nAChRs and locust nAChRs by PhTX-343. mdpi.comnih.govresearchgate.net
Two-Electrode Voltage Clamp (TEVC): This method is particularly suited for studying ion channels expressed in large cells, such as Xenopus oocytes. researchgate.netnih.govsemanticscholar.orgresearchgate.net It utilizes two separate electrodes inserted into the cell: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level. TEVC has been instrumental in characterizing the subunit selectivity of PhTX-343 on different combinations of nAChR and iGluR subunits expressed in oocytes. researchgate.netresearchgate.net
Laser-Pulse Photolysis: This advanced technique allows for the investigation of rapid kinetic interactions between PhTX-343 and its target receptors. acs.orgacs.orgwikipedia.orgscielo.br In these experiments, a "caged" form of a neurotransmitter (e.g., carbamoylcholine) is used, which becomes active upon a flash of laser light. This enables the very rapid application of the agonist, allowing for the study of channel kinetics in the microsecond time range. Using laser-pulse photolysis, it was determined that PhTX-343 decreases the rate constant for nAChR channel opening without significantly affecting the channel closing rate, and this accounts for the receptor inhibition. acs.orgacs.org
Neurobiological Research Applications
Beyond its utility in basic pharmacology, PhTX-343 has proven to be a valuable tool in broader neurobiological research, aiding in the investigation of complex processes such as synaptic plasticity and excitotoxicity.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. jhu.edunih.govacnp.orgbennington.edu PhTX-343 has been utilized to explore the roles of specific receptors in these processes. For instance, studies in rat hippocampal slices have shown that while PhTX-343 does not block the normal synaptic transmission mediated by AMPA/kainate receptors, it effectively suppresses the induction of long-term potentiation (LTP) when present during tetanic stimulation. nih.gov This suggests that the toxin may antagonize the NMDA receptors that are crucial for the induction of this form of synaptic plasticity. nih.gov Furthermore, in studies on the Drosophila neuromuscular junction, philanthotoxins have been used as a tool to induce a homeostatic increase in presynaptic transmitter release by blocking postsynaptic glutamate (B1630785) receptors. nih.gov
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. termedia.plexplorationpub.com This process is implicated in a variety of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. wikipedia.orgtermedia.pl PhTX-343, as a potent antagonist of NMDA and AMPA receptors, is an invaluable tool for studying these pathways.
Research has demonstrated the neuroprotective effects of PhTX-343 in models of N-methyl-D-aspartate (NMDA)-induced excitotoxicity. plos.orgnih.govnih.govku.dkfrontiersin.org In a rat model of retinal injury, pretreatment with PhTX-343 was shown to attenuate the loss of retinal ganglion cells and damage to the optic nerve caused by NMDA injection. plos.orgnih.govnih.govku.dk The protective effect is attributed to the toxin's ability to block NMDA receptors, thereby preventing the excessive influx of calcium ions that triggers apoptotic cascades. plos.orgnih.gov These studies highlight the potential of PhTX-343 as a lead compound for the development of therapies targeting excitotoxic neurodegeneration. wikipedia.orgplos.org
| Parameter | Control Group | NMDA-Treated Group | PhTX-343 + NMDA Group |
|---|---|---|---|
| Retinal Cell Nuclei Count (in GCL) | Normal | Significantly Reduced | Significantly Higher than NMDA group |
| Optic Nerve Morphology | Packed, uniform axons | Extensive axonal degeneration | Lesser degeneration, similar to control |
| Visual Behavior (Object Recognition) | Recognizes familiar objects | Treats familiar objects as novel | Recognizes familiar objects |
This table summarizes the findings from a study investigating the neuroprotective effects of Philanthotoxin-343 (PhTX-343) in a rat model of N-methyl-D-aspartate (NMDA)-induced retinal excitotoxicity. The data indicates that PhTX-343 pretreatment prevents retinal cell loss, optic nerve damage, and associated visual impairments. plos.orgnih.govfrontiersin.org
Neuroprotective Research Potential of Philanthotoxin 343
This compound (PhTX-343), a synthetic analogue of the naturally occurring philanthotoxin-433, has emerged as a significant subject of investigation for its neuroprotective capabilities, particularly in the context of retinal neurodegeneration. Its mechanism of action, primarily as a non-competitive antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, positions it as a promising candidate for mitigating excitotoxic neuronal damage. nih.govnih.gov
Attenuation of NMDA-Induced Retinal Injury
Excitotoxicity, mediated by the overstimulation of NMDA receptors, is a key pathological mechanism implicated in various neurodegenerative disorders of the retina, such as glaucoma. nih.gov Research has demonstrated that PhTX-343 can effectively attenuate the morphological damage to the retina induced by NMDA.
In studies involving rat models of NMDA-induced retinal excitotoxicity, pretreatment with PhTX-343 has been shown to preserve the structural integrity of the retina. nih.govplos.org Specifically, intravitreal administration of NMDA leads to a significant thinning of the ganglion cell layer (GCL) and a reduction in the number of retinal cell nuclei. nih.govnih.gov However, when PhTX-343 is administered prior to the NMDA challenge, these degenerative changes are markedly reduced. nih.govnih.gov
Morphological analysis of retinal tissues from these studies reveals that PhTX-343 helps maintain a GCL thickness and retinal cell density comparable to that of healthy, untreated control groups. nih.govplos.org For instance, in one study, the fractional thickness of the ganglion cell layer within the inner retina was 1.28-fold greater in the PhTX-343 pre-treated group compared to the NMDA-treated group. nih.govfrontiersin.orgresearchgate.netnih.govworktribe.com
Mitigation of Optic Neuropathy and Retinal Ganglion Cell Loss
The neuroprotective effects of PhTX-343 extend to the preservation of retinal ganglion cells (RGCs) and the optic nerve, both of which are critically affected in glaucomatous optic neuropathy. nih.govplos.org The loss of RGCs is a hallmark of glaucoma and leads to irreversible vision loss. nih.gov
Studies have quantitatively demonstrated the efficacy of PhTX-343 in preventing RGC loss. In an NMDA-induced injury model, the number of retinal cell nuclei per 100 μm² of the inner retina was found to be 1.82-fold greater in animals pre-treated with PhTX-343 compared to those treated with NMDA alone. nih.govfrontiersin.orgnih.govworktribe.com Another study reported that the PhTX-343 treated group had a 1.7-fold higher density of retinal cells in the GCL and a 2.9-fold higher number of nuclei within a 100 μm length of the GCL compared to the NMDA group. nih.govplos.org
Furthermore, PhTX-343 has been observed to mitigate degenerative changes in the optic nerve. nih.govnih.gov In NMDA-treated rats, the optic nerve exhibits significant degeneration and vacuolation. nih.govnih.gov Pre-treatment with PhTX-343 results in substantially less axonal degeneration, with the optic nerve morphology appearing similar to that of the control group. nih.govnih.gov
Neuroprotective Effects of this compound on Retinal Morphology
| Parameter | NMDA-Treated Group | PhTX-343 Pre-treated Group (Fold Change vs. NMDA) | Reference |
|---|---|---|---|
| Fractional Ganglion Cell Layer Thickness | Reduced | 1.28-fold greater | nih.govfrontiersin.orgresearchgate.netnih.govworktribe.com |
| Number of Retinal Cell Nuclei / 100 μm² | Reduced | 1.82-fold greater | nih.govfrontiersin.orgnih.govworktribe.com |
| Density of Retinal Cells in GCL | Reduced | 1.7-fold higher | nih.govplos.org |
| Number of Nuclei / 100 μm length of GCL | Reduced | 2.9-fold higher | nih.govplos.org |
Role in Suppressing Nitrosative Stress
A key mechanism underlying the neuroprotective action of PhTX-343 involves the suppression of nitrosative stress. nih.gov NMDA receptor-mediated excitotoxicity is associated with an increase in nitric oxide (NO) production and the formation of reactive nitrogen species (RNS), leading to nitrosative stress and subsequent neuronal damage. nih.govfrontiersin.org
A reliable biomarker for nitrosative stress is the level of 3-nitrotyrosine (B3424624) (3-NT). nih.gov Research has shown that in NMDA-induced retinal injury, there is a significant elevation of 3-NT levels in the retina. nih.gov Pretreatment with PhTX-343 has been demonstrated to significantly reduce these elevated 3-NT levels. nih.gov
Specifically, one study found that the retinal 3-NT level in the PhTX-343 pre-treatment group was lower by 1.74-fold compared to the NMDA-treated group, and importantly, did not differ significantly from the control group. nih.govfrontiersin.orgnih.govworktribe.com This suggests that by blocking NMDA receptor overactivation, PhTX-343 effectively curtails the downstream cascade of events that lead to the production of damaging RNS. nih.gov
Effect of this compound on Nitrosative Stress
| Biomarker | NMDA-Treated Group | PhTX-343 Pre-treated Group (Fold Change vs. NMDA) | Reference |
|---|---|---|---|
| Retinal 3-Nitrotyrosine (3-NT) Level | Elevated (1.76-fold vs. control) | 1.74-fold lower | nih.govfrontiersin.orgnih.govworktribe.com |
Comparative Studies with Other Polyamine Toxins
This compound belongs to a broader class of polyamine toxins, which are found in the venoms of wasps and spiders and are known for their ability to block ionotropic receptors. nih.gov PhTX-343 is a synthetic analogue of the naturally occurring PhTX-433, from which it differs in the structure of its polyamine tail; PhTX-343 possesses a symmetrical spermine (B22157) moiety. nih.gov Despite this structural modification, PhTX-343 retains the potent non-competitive antagonistic properties of the parent compound at NMDA receptors. nih.gov
While direct comparative studies focusing on the neuroprotective efficacy of PhTX-343 against other polyamine toxins in retinal injury models are limited, research on their structure-activity relationships provides some insights. For instance, Argiotoxin-636 (ArgTX-636), a polyamine toxin from spider venom, has also been shown to be neuroprotective against NMDA-induced excitotoxicity in cerebellar granule cell cultures. columbia.edu In this in vitro model, ArgTX-636 was found to be approximately 30-fold more potent than PhTX-343 in providing protection against NMDA-induced insults. columbia.edu However, PhTX-343 demonstrated a broader spectrum of activity, antagonizing both NMDA- and kainate-induced cell death with similar potency, whereas ArgTX-636 showed marked selectivity for NMDA- and L-glutamate-mediated toxicity. columbia.edu
The potency and selectivity of philanthotoxin analogues are influenced by modifications to their structure. nih.gov For example, increasing the hydrophobicity of the aromatic region or the number of protonated groups in the polyamine chain can enhance the activity of these compounds at glutamate receptors. nih.gov While PhTX-343 has demonstrated significant neuroprotective potential in the retina, the differing potencies and selectivities among various polyamine toxins like ArgTX-636 suggest that further comparative studies are warranted to identify the most effective candidates for therapeutic development in retinal neurodegenerative diseases.
Future Directions and Unexplored Research Avenues
Refined Understanding of Binding Dynamics and Receptor Conformational Changes
A deeper comprehension of the molecular interactions between PhTX-343 and its target receptors is fundamental for future development. PhTX-343 is known to inhibit ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs) by binding within the ion channel pore. wikipedia.org Its hydrophilic polyamine tail is thought to interact with polar or negatively charged amino acids within the channel, while the hydrophobic aromatic head anchors the molecule at the extracellular entrance. wikipedia.org
However, the precise dynamics of this binding and the subsequent conformational changes induced in the receptor are not fully elucidated. Future research should focus on high-resolution structural biology techniques, such as cryo-electron microscopy, to visualize the PhTX-343 binding pose within different receptor subtypes and activation states. Studies have indicated that PhTX-343 acts predominantly as a voltage-dependent open-channel blocker, suggesting its binding is contingent on the receptor's activation. nih.govmdpi.com For instance, in studies on human muscle nAChRs, PhTX-343 significantly reduced the mean open time of the channel, confirming its primary action on the open state. nih.gov
Computational approaches like molecular dynamics simulations can further complement experimental data, providing insights into the transient states of the receptor-toxin complex and the energetic landscape of the binding process. monash.edusemanticscholar.org Understanding these dynamics is crucial, as different analogues exhibit varied binding modes; for example, PhTX-343 is believed to penetrate deep into the nAChR pore, while the analogue PhTX-12 interacts more with the upper, hydrophobic region of the pore. mdpi.com A refined model of these interactions will be instrumental in designing new analogues with predictable and highly specific effects.
Development of Highly Selective Receptor Subtype Modulators
A significant area of ongoing research is the development of PhTX-343 analogues with enhanced selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects. PhTX-343 itself shows some selectivity, for example, exhibiting a strong preference for neuronal nAChRs over the muscle type. nih.gov Further chemical modifications have yielded analogues with remarkable subtype specificity.
Systematic alterations to the polyamine tail and the aromatic head group of PhTX-343 have produced compounds with distinct pharmacological profiles. For instance, replacing the secondary amino groups in the polyamine chain with methylenes to create PhTX-(12) resulted in a potent and selective nAChR inhibitor. nih.govnih.gov Conversely, the analogue PhTX-83 was found to be a selective antagonist for AMPA receptors. nih.govsigmaaldrich.com
More recent work has focused on achieving even finer selectivity between neuronal nAChR subtypes. Studies on α3β4 (ganglionic) and α4β2 (brain) nAChRs expressed in Xenopus oocytes have demonstrated that specific modifications to the hydrophobic headgroup can lead to exceptional potency and selectivity. Analogues incorporating both a saturated ring and an aromatic moiety have shown IC₅₀ values as low as 0.16 nM for α3β4 receptors, with up to 91-fold selectivity over α4β2 receptors. nih.gov This level of precision opens the door to targeting specific neuronal circuits involved in various pathologies.
| Compound | Target Receptor | Potency (IC₅₀) | Key Finding | Reference |
|---|---|---|---|---|
| PhTX-343 | NMDAR | 2.01 µM (at -80 mV) | Potent inhibitor of NMDAR. | nih.gov |
| PhTX-343 | AMPAR | 0.46 µM (at -80 mV) | Active at AMPA receptors. | nih.gov |
| PhTX-343 | α3β4 nAChR | 7.7 nM (at -100 mV) | Highly potent at ganglionic nAChRs. | nih.gov |
| PhTX-343 | α4β2 nAChR | 80 nM (at -100 mV) | Shows selectivity for α3β4 over α4β2 nAChRs. | nih.gov |
| PhTX-(12) | nAChR (TE671 cells) | 0.93 µM (at -100 mV) | More potent than PhTX-343 at muscle-type nAChRs. | nih.gov |
| PhTX-83 | AMPAR | 0.032 µM (at -80 mV) | More potent and selective for AMPAR compared to PhTX-343. | nih.gov |
| Cha-PhTX-12 | Locust nAChR | 1.71 nM (at -75 mV) | Highly potent analogue, potential for insecticide development. | mdpi.com |
Exploration of Novel Therapeutic Targets Beyond Established Receptors
While the primary focus has been on iGluRs and nAChRs, the fundamental mechanism of PhTX-343—blocking cation channels to prevent excitotoxicity—suggests its potential utility against other targets and in other disease contexts. wikipedia.org The overstimulation of NMDARs is a known mediator of neurodegeneration in a variety of disorders. frontiersin.org Therefore, the neuroprotective properties of PhTX-343 could be explored in conditions beyond glaucoma, such as Alzheimer's disease, Parkinson's disease, stroke, and epilepsy, where excitotoxicity is a key pathological component. wikipedia.orgfrontiersin.org
Future research could investigate whether PhTX-343 or its analogues can modulate other ligand-gated ion channels or even voltage-gated ion channels that share structural similarities in their pore regions. The development of analogues with photo-labeling or "clickable" chemical moieties could be employed in unbiased screening assays to identify novel binding partners and therapeutic targets throughout the proteome. mdpi.com This approach would systematically explore the broader pharmacological landscape of the philanthotoxin (B172612) scaffold, potentially uncovering unexpected therapeutic applications.
Advanced Synthetic Strategies for Complex Analogues
The advancement of PhTX-343-based therapeutics is intrinsically linked to the evolution of synthetic chemistry. The modular structure of philanthotoxins facilitates the creation of diverse analogues. mdpi.com While many analogues have been created, future work will require more advanced and efficient synthetic strategies to build complex chemical libraries for high-throughput screening.
Solid-phase synthesis has emerged as a versatile method for preparing various polyamine toxins, including philanthotoxins. mdpi.com This technique allows for the rapid assembly of a wide range of analogues by systematically modifying the aromatic head, the amino acid core, and the polyamine tail. Future strategies could focus on combinatorial chemistry approaches to generate large libraries of compounds. Furthermore, the incorporation of unnatural amino acids, diverse heterocyclic scaffolds in the headgroup, or novel polyamine architectures could yield analogues with unique pharmacological properties, such as improved blood-brain barrier permeability or enhanced metabolic stability, which are critical for in vivo applications.
In-depth Investigation of In Vivo Neuropharmacological Profiles and Neuroprotection Mechanisms
Translating the in vitro promise of PhTX-343 to in vivo efficacy requires comprehensive investigation into its neuropharmacological profile and mechanisms of neuroprotection. Recent studies have already demonstrated the potent neuroprotective effects of PhTX-343 in animal models of retinal excitotoxicity.
In a rat model of NMDA-induced retinal injury, intravitreal pre-treatment with PhTX-343 was shown to preserve retinal morphology and visual function. frontiersin.orgplos.org Specifically, PhTX-343 treatment prevented the loss of retinal cell nuclei in the ganglion cell layer and reduced the degeneration of optic nerve fibers. plos.org The mechanism for this protection was linked to the suppression of nitrosative stress, as evidenced by a significant reduction in the levels of 3-nitrotyrosine (B3424624) (3-NT), a biomarker for such stress. frontiersin.orgnih.gov Rats treated with PhTX-343 prior to the NMDA-induced injury also showed improved performance in visual behavior tests, underscoring the functional preservation of the visual system. researchgate.net
Future in-depth studies should expand upon these findings, exploring different animal models of neurodegenerative diseases. Investigating the pharmacokinetics and pharmacodynamics of PhTX-343 and its most promising analogues will be essential. This includes determining their ability to cross the blood-brain barrier, their distribution in the central nervous system, and their long-term efficacy and safety profiles. Elucidating the downstream cellular signaling pathways affected by PhTX-343-mediated channel block will provide a more complete picture of its neuroprotective mechanisms.
| Parameter | NMDA-Treated Group | PhTX-343 + NMDA Group | Key Finding | Reference |
|---|---|---|---|---|
| Retinal Cell Nuclei (in GCL) | Markedly lower number of nuclei | 1.7 to 2.9-fold higher number of nuclei vs. NMDA group | PhTX-343 prevents retinal cell loss. | plos.org |
| Optic Nerve Fibers | Vacuolation and degeneration | Lesser degeneration observed | PhTX-343 protects optic nerve integrity. | plos.org |
| 3-Nitrotyrosine (3-NT) Level | Elevated | 1.74-fold reduction vs. NMDA group | Neuroprotection involves suppression of nitrosative stress. | frontiersin.orgnih.gov |
| Visual Behavior Test (Immobile Time) | Lower | Significantly higher (comparable to control) | PhTX-343 preserves normal visual-related behavior. | plos.org |
Q & A
Q. What is the molecular mechanism of action of Philanthotoxin 343 (PhTx-343) on ionotropic glutamate receptors?
PhTx-343 primarily acts as a non-competitive antagonist of AMPA and kainate subtypes of glutamate receptors. Methodologically, its mechanism can be elucidated using electrophysiological techniques (e.g., patch-clamp recordings) to measure receptor currents in the presence of PhTx-342. Dose-response curves should be generated to determine IC₅₀ values, while receptor binding assays (e.g., radioligand displacement studies) can confirm competitive/non-competitive inhibition .
Q. What experimental models are suitable for studying PhTx-343’s neuropharmacological effects?
In vitro models include primary neuronal cultures or brain slices for acute exposure studies, while in vivo models (e.g., rodent CNS injury models) assess behavioral or histological outcomes. For receptor specificity, heterologous expression systems (e.g., HEK293 cells transfected with GluA2 or GluK2 subunits) isolate PhTx-343’s effects on specific receptor subtypes. Ensure validation via knockout or pharmacological blockade controls .
Q. How can researchers ensure reproducibility in PhTx-343 experiments?
Standardize protocols for compound preparation (e.g., solvent, storage conditions), receptor expression levels, and recording parameters. Include positive controls (e.g., CNQX for AMPA receptor blockade) and report batch-to-batch variability in synthetic PhTx-343. Peer-reviewed synthesis protocols should be referenced to align with prior studies .
Q. What are the limitations of using PhTx-343 in synaptic plasticity research?
PhTx-343’s slow dissociation kinetics may confound time-dependent plasticity measurements (e.g., LTP/LTD). To mitigate this, use low concentrations (≤1 μM) and paired-pulse protocols to distinguish presynaptic vs. postsynaptic effects. Cross-validate findings with genetic knockout models of GluA subunits .
Q. How should PhTx-343’s selectivity be validated across glutamate receptor subtypes?
Perform comparative assays using recombinant receptors (e.g., GluA1-4, GluK1-5) expressed in oocytes or mammalian cells. Co-application with subtype-specific agonists/antagonists (e.g., NMDA for exclusion) and quantify inhibition via dose-response analysis. Cross-reactivity with metabotropic receptors should be ruled out using mGluR antagonists .
Advanced Research Questions
Q. How can conflicting data on PhTx-343’s efficacy in neuroprotection studies be resolved?
Contradictions often arise from differences in model systems (e.g., ischemia vs. trauma) or dosing regimens. Meta-analyses of published IC₅₀ values across studies can identify trends. Advanced methodologies like single-molecule imaging or cryo-EM may resolve structural interactions influencing efficacy variations .
Q. What strategies optimize PhTx-343’s synthetic yield and purity for experimental use?
Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing coupling steps for the polyamine backbone. Purity should be verified via HPLC (>95%) and identity confirmed via mass spectrometry. Comparative studies using analogs (e.g., PhTx-433) can validate structure-activity relationships .
Q. How do post-translational modifications of glutamate receptors affect PhTx-343 binding?
Investigate receptor phosphorylation (e.g., via PKC) or RNA editing (e.g., GluA2 Q/R site) using mutagenesis and electrophysiology. Co-immunoprecipitation assays with phospho-specific antibodies or edited receptor variants can correlate modifications with toxin affinity .
Q. What computational approaches predict PhTx-343’s interaction dynamics with receptor variants?
Molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 3KG2) model binding poses. Free-energy perturbation (FEP) calculations quantify binding affinity changes for mutant receptors. Validate predictions with functional assays .
Q. How can PhTx-343 be used to study allosteric modulation in glutamate receptors?
Pair PhTx-343 with positive allosteric modulators (e.g., aniracetam) in electrophysiological assays to detect non-linear inhibition. Schild analysis or receptor FRET-based conformational sensors can differentiate competitive vs. allosteric interactions. Compare results with cryo-EM structures of toxin-bound receptors .
Methodological Guidance for Addressing Research Gaps
- Data Contradictions : Use systematic reviews (PRISMA guidelines) to harmonize experimental variables (e.g., species, receptor isoforms) .
- Advanced Synthesis : Collaborate with organic chemists to refine SPPS protocols and characterize analogs .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain IACUC approvals .
Further Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
